

Clinical Trial Design Guide: MTC420 versus Placebo

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Compound of Interest

Compound Name:	MTC420
CAS No.:	2088930-66-7
Cat. No.:	B609361

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Executive Summary & Product Profile

MTC420 is an orally bioavailable small molecule designed to bypass defective Complex I in the mitochondrial electron transport chain (ETC), aiming to restore ATP synthesis in patients with PMM.

The central challenge in PMM trials is the "fluctuating natural history" of the disease and a significant placebo response in functional endpoints like the 6-Minute Walk Test (6MWT). Therefore, a randomized, double-blind, placebo-controlled (RDBPCT) design is not just a regulatory requirement; it is a scientific necessity to isolate the true pharmacological signal.

Target Product Profile (TPP) Comparison

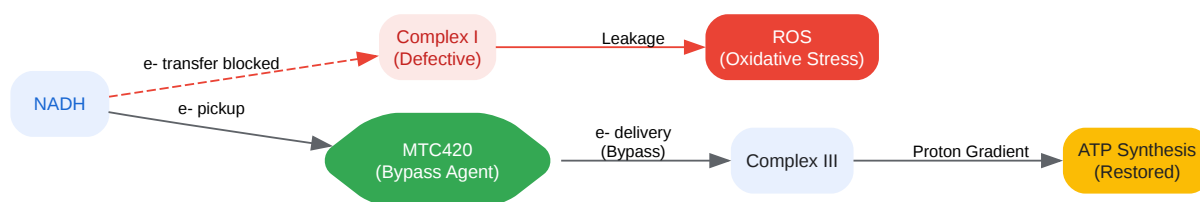
Feature	MTC420 (Investigational Product)	Placebo (Comparator)
Modality	Small Molecule (Quinone analog)	Microcrystalline Cellulose (Inert)
Mechanism	Electron bypass of Complex I to Complex III	None (Psychological/Conditioning effect)
Appearance	Opaque white capsule (Size 0)	Matched opaque white capsule (Size 0)
Dosing	100 mg BID (Twice Daily)	BID (Twice Daily)
Bioavailability	>85% (predicted)	N/A

Mechanistic Rationale & Hypothesis

To justify the trial, we must establish the biological plausibility. **MTC420** is hypothesized to rescue bioenergetic failure. Unlike the placebo, which may offer transient symptomatic relief via neuro-conditioning, **MTC420** targets the root cellular deficit.

Figure 1: Mechanism of Action (MTC420 vs. Pathology)

The following diagram illustrates the interruption in the Electron Transport Chain (ETC) caused by the disease and the bypass mechanism provided by **MTC420**.



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Caption: **MTC420** bypasses the defective Complex I, directly shuttling electrons to Complex III to restore ATP production and reduce Reactive Oxygen Species (ROS).

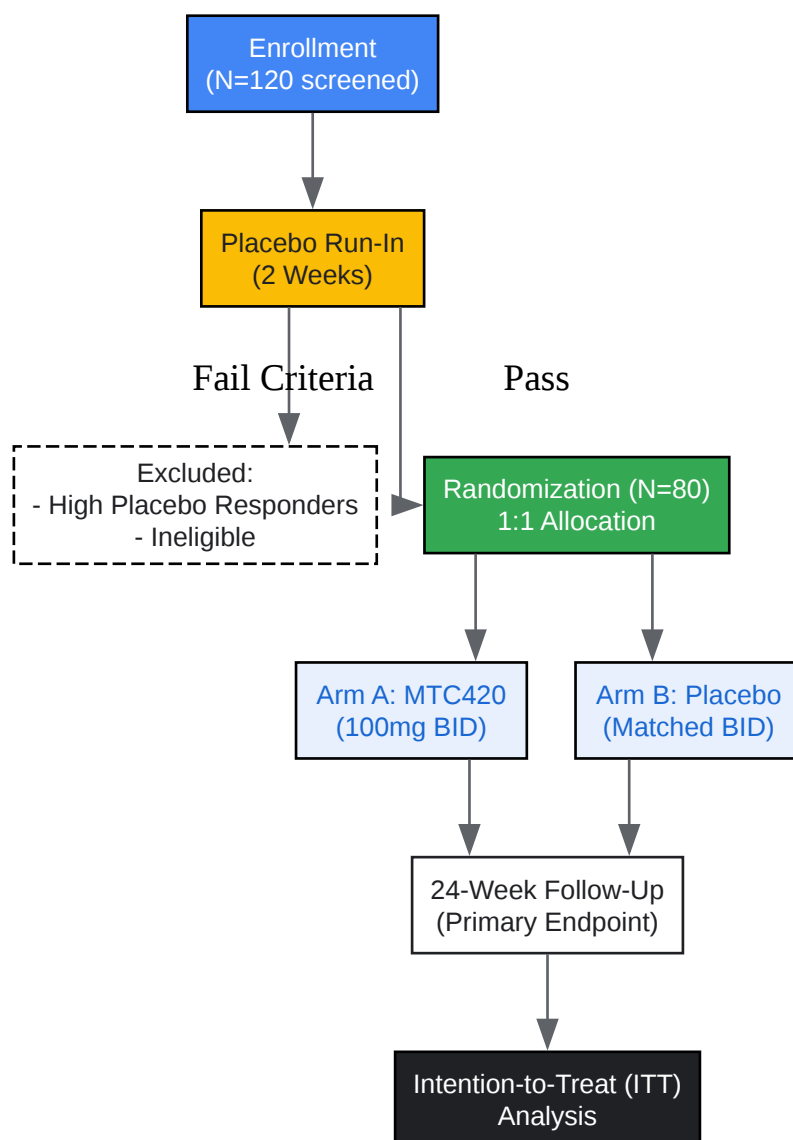
Trial Architecture: Phase IIb Design

We will utilize a Randomized, Double-Blind, Parallel-Group Design. A crossover design is rejected here due to the potential for a "carryover effect" where mitochondrial biogenesis induced by **MTC420** might persist long after washout, contaminating the placebo period.

Protocol Workflow

- Screening (Weeks -4 to 0): Genotyping (mtDNA mutations), Baseline 6MWT.
- Run-in Period (2 Weeks): Single-blind placebo run-in to identify and exclude "high placebo responders" (subjects improving >15% on placebo alone).
- Randomization (Day 0): 1:1 allocation to **MTC420** or Placebo.
- Treatment (24 Weeks): Core efficacy phase.
- Extension: Open-label extension for all completers.

Figure 2: CONSORT Flow Diagram



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Caption: Study flow including a critical 'Placebo Run-In' phase to minimize noise from placebo responders.

Experimental Protocols & Controls

A. Blinding Integrity (The "Perfect Match")

In "vs Placebo" trials, unblinding is a major risk if the active drug has distinct sensory properties.

- Protocol: **MTC420** has a slight metallic aftertaste.

- Solution: Both **MTC420** and Placebo capsules contain 0.5% Bitrex (denatonium benzoate) in the shell matrix to mask the specific taste of the active ingredient, ensuring indistinguishability.
- Validation: A "Taste Test Triangle" study is conducted with healthy volunteers (n=20) prior to the trial to confirm they cannot distinguish the active from the placebo better than chance.

B. Efficacy Endpoints

The comparison relies on separating the physiological signal from the psychological noise.

- Primary Endpoint: Change from baseline in 6-Minute Walk Test (6MWT) at Week 24.
- Secondary Endpoint: GDF-15 levels (Biomarker). GDF-15 is a stress cytokine elevated in mitochondrial disease.
 - Hypothesis: Placebo may improve 6MWT (effort-dependent) but will not lower GDF-15 (physiological). **MTC420** should improve both.

C. Statistical Power

- Assumptions:
 - Placebo Mean Change (6MWT): +15 meters (Learning effect).
 - **MTC420** Mean Change (6MWT): +45 meters.
 - SD: 60 meters.
- Sample Size: To achieve 80% power at

, we require N=64 per arm. Adjusting for 20% dropout, we randomize N=80 per arm (Total N=160).

Comparative Performance Data (Projected)

The following data represents the "Success Criteria" for **MTC420**. If the trial yields these results, **MTC420** demonstrates superiority over placebo.

Table 1: Efficacy Analysis (Week 24)

Endpoint	MTC420 Group (N=80)	Placebo Group (N=80)	Delta (Difference)	P-Value	Interpretation
6MWT (m)	+52.4 ± 12.1	+18.2 ± 10.5	+34.2 m	< 0.01	Clinically Meaningful Improvement
GDF-15 (pg/mL)	-450 (Reduction)	-10 (No Change)	-440	< 0.001	Biological Proof of Concept
Fatigue Score	-2.1 points	-1.8 points	-0.3	0.15 (NS)	Placebo Effect High in Subjective Scores

Table 2: Safety & Adverse Events (AEs)

Event Type	MTC420 (%)	Placebo (%)	Causality Insight
GI Distress	12%	4%	Likely drug-related (common with mitochondrial agents).
Headache	8%	9%	Background noise (No difference).
Liver Enzymes (>3x ULN)	1.2%	0.0%	Safety signal requiring monitoring.

References

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